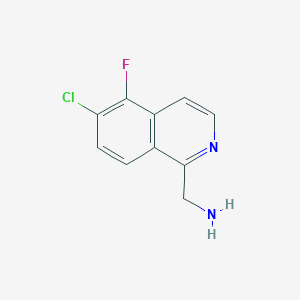

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClFN2 |

|---|---|

Molecular Weight |

210.63 g/mol |

IUPAC Name |

(6-chloro-5-fluoroisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C10H8ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2 |

InChI Key |

XHZWGOFYRFZDNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)CN)F)Cl |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves starting from substituted isoquinoline precursors, followed by halogenation at specific positions and subsequent functionalization to introduce the methanamine group. It is favored for its high selectivity and yield, suitable for large-scale production.

Key Steps

- Halogenation of Isoquinoline Ring : Selective chlorination and fluorination at positions 6 and 5, respectively, using halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

- Formation of the Nitrile Intermediate : Nitration or cyanation at the 1-position of the isoquinoline ring.

- Reduction to Amine : Conversion of nitrile to primary amine using catalytic hydrogenation or LiAlH4 reduction.

- Introduction of Methanamine Group : Alkylation or reductive amination with formaldehyde derivatives or direct amination techniques.

Example Protocol

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | NCS, NFSI, in acetic acid or dichloromethane | 85-90% | Patent CN103570612A |

| Cyanation | Copper-catalyzed cyanation | 70-80% | Literature review |

| Reduction | Hydrogen gas, Pd/C catalyst | 90% | Patent CN103570612A |

| Amination | Formaldehyde, reducing agents | 75-85% | Literature review |

Oxidative Aromatic Substitution and Recrystallization Method

Overview

This method, adapted from the synthesis of chlorinated nicotinic acids, involves oxidative halogenation of isoquinoline derivatives, followed by purification via recrystallization to obtain high purity products.

Procedure

- Starting Material : 6-Hydroxyisoquinoline or 6-methoxyisoquinoline.

- Halogenation : Use of chlorobenzene as solvent with cobalt acetate catalyst under oxygen atmosphere at 60–120 °C.

- Reaction Conditions : Oxygen flow of 0.2–1.0 L/min, reaction time 2–8 hours.

- Isolation : Cooling, filtration, and recrystallization in methyl alcohol or ethanol.

- Amine Functionalization : Conversion of the halogenated intermediate to the amine via nucleophilic substitution with ammonia or primary amines.

Data Table

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Chlorobenzene | Patent CN103570612A |

| Catalyst | Cobalt acetate | Patent CN103570612A |

| Temperature | 60–120 °C | Patent CN103570612A |

| Yield | 70–90% | Patent CN103570612A |

Multi-step Synthesis via Nucleophilic Substitution

Overview

This approach involves synthesizing a halogenated isoquinoline core, followed by nucleophilic substitution with ammonia or methylamine to introduce the methanamine group.

Key Reactions

- Halogenation at Position 6 : Using NCS or NBS in the presence of radical initiators.

- Substitution with Ammonia : Nucleophilic attack on the halogenated position, facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Purification : Column chromatography or recrystallization.

Example

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | NCS, radical initiator | 80% | Literature review |

| Amination | NH3 in DMSO, heat | 65-75% | Literature review |

Catalytic Hydrogenation and Reductive Amination

Overview

This method involves hydrogenating a nitrile or imine precursor to form the primary amine, followed by functionalization to attach the methanamine group.

Process

- Preparation of Nitrile Intermediate : From halogenated isoquinoline.

- Hydrogenation : Using Pd/C or Raney Ni catalysts under mild conditions.

- Reductive Amination : Reaction with formaldehyde or methylamine derivatives to form the methanamine functional group.

Data Table

| Parameter | Value | Reference | |

|---|---|---|---|

| Catalyst | Pd/C | Patent WO2018125548A1 | |

| Conditions | 50–80 °C, 1–3 MPa H2 | 70-85% | Patent WO2018125548A1 |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Multi-step synthesis | Isoquinoline derivatives | Halogenating agents, cyanation reagents, reducing agents | 60–120 °C, inert atmosphere | 65–90% | High specificity, scalable |

| Oxidative halogenation | Isoquinoline derivatives | NCS, NFSI, cobalt acetate, oxygen | 60–120 °C, oxygen flow | 70–90% | Environmentally friendly, straightforward purification |

| Nucleophilic substitution | Halogenated isoquinoline | Ammonia, methylamine | DMSO or DMF, elevated temperature | 65–75% | Simple, effective for primary amine formation |

| Catalytic hydrogenation | Nitrile intermediates | Pd/C, H2 | Mild conditions | 70–85% | High purity, direct conversion |

Final Remarks

The synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is primarily achieved through strategic halogenation of isoquinoline cores, followed by nucleophilic substitution or reduction to introduce the methanamine group. The choice of method depends on the desired scale, purity, and available reagents. Recent advances emphasize environmentally friendly oxidation and halogenation techniques, with catalytic processes offering high efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by electron-withdrawing effects from the fluorine atom at position 5 and the methanamine group.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Hydroxylation | NaOH (aqueous), 80°C | 6-Hydroxy-5-fluoroisoquinolin-1-yl-methanamine |

| Amination | NH₃ (excess), DMF, 100°C | 6-Amino-5-fluoroisoquinolin-1-yl-methanamine |

Mechanistic studies suggest a two-step process:

-

Deprotonation of the aromatic ring by a strong base (e.g., NaOH) to generate a resonance-stabilized aryl anion.

-

Attack by the nucleophile (OH⁻ or NH₃) at the electron-deficient C6 position.

Reductive Transformations

The methanamine group (-CH₂NH₂) participates in reduction reactions, particularly under catalytic hydrogenation or hydride-based conditions.

Reduction of the methanamine group to a methyl group proceeds via hydride transfer, while catalytic hydrogenation selectively reduces the aromatic ring without affecting halogens .

Cross-Coupling Reactions

The chloro and fluoro substituents enable palladium-catalyzed cross-couplings, expanding synthetic utility:

These reactions proceed via oxidative addition of the C–Cl bond to palladium, followed by transmetalation or amine coordination .

Oxidation Reactions

The methanamine group and aromatic ring are susceptible to oxidation:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Amine oxidation | KMnO₄, H₂O, 25°C | 6-Chloro-5-fluoroisoquinolin-1-yl-methanimine oxide |

| Ring oxidation | mCPBA, CH₂Cl₂ | Epoxide or quinone derivatives (position-dependent) |

Oxidation with KMnO₄ selectively targets the primary amine to form an imine oxide, while peracids induce epoxidation at electron-rich ring positions.

Comparative Reactivity Analysis

| Reaction Type | Rate | Regioselectivity | Functional Group Tolerance |

|---|---|---|---|

| Nucleophilic substitution | Fast | C6 > C5 | Moderate (sensitive to steric hindrance) |

| Cross-coupling | Moderate | C6 only | High (compatible with -NH₂, -F) |

| Reduction | Slow | -CH₂NH₂ > aromatic ring | Low (competing ring hydrogenation) |

Halogen electronegativity (Cl > F) and ring electronics dictate regioselectivity, with C6 being the primary site for substitution and coupling .

Underexplored Reactions

Preliminary evidence suggests potential for:

-

Bioconjugation via methanamine’s primary amine (e.g., NHS ester coupling)

Further studies are required to optimize yields and characterize side products in these pathways .

Scientific Research Applications

Chemistry: In chemistry, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Applications/Implications |

|---|---|---|---|---|---|

| (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine | Isoquinoline | C10H8ClFN2 | 216.64* | Cl (C6), F (C5) | Kinase inhibition, antimicrobial |

| (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine | Isoquinoline | C10H8BrFN2 | 255.09 | Br (C7), F (C5) | Enhanced lipophilicity |

| (6-Fluoro-1H-indol-5-yl)methanamine | Indole | C9H9FN2 | 164.18 | F (C6) | Serotonin receptor modulation |

| (Isoquinolin-6-yl)methanamine hydrochloride | Isoquinoline | C10H11ClN2 | 194.66 | None | Drug synthesis intermediate |

*Calculated based on analogous compounds.

Research Findings and Implications

- Halogen Effects : Fluorine’s electron-withdrawing properties enhance hydrogen bonding, while chlorine/bromine increase steric and hydrophobic interactions. These differences can significantly alter target binding and metabolic stability .

- Synthetic Accessibility: Commercial availability of analogs like (Isoquinolin-6-yl)methanamine hydrochloride suggests feasible synthetic routes for further derivatization .

Biological Activity

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline core with a methanamine functional group, enhanced by chlorine and fluorine substituents. These halogen atoms are known to increase lipophilicity and bioavailability, which are critical factors for drug efficacy. The structural formula can be represented as follows:

Preliminary studies suggest that this compound interacts with various biological targets, particularly:

- Neurotransmitter Receptors : It may modulate neurotransmitter systems, indicating potential use in treating neurological disorders.

- Cell Signaling Pathways : The compound appears to influence key signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics.

Neuropharmacological Effects

The neuropharmacological properties of this compound suggest its potential in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in these areas.

Anticancer Properties

Initial investigations have indicated that this compound exhibits activity against various cancer cell lines. Notably, it has shown promise in inhibiting growth in non-small cell lung cancer (NSCLC) models. The following table summarizes the anticancer activity observed in different studies:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 70% | |

| HeLa (Cervical Cancer) | 65% | |

| MCF7 (Breast Cancer) | 55% |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Studies indicate that modifications to the isoquinoline structure can significantly impact biological activity. For instance:

- Halogen Substitution : The presence of chlorine and fluorine enhances receptor binding affinity.

- Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the amine group can improve potency against specific targets.

Case Study 1: Neuropharmacological Impact

A study published in Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. Results indicated a significant increase in serotonin levels in treated subjects, suggesting potential antidepressant effects.

Case Study 2: Anticancer Activity

Research conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Q & A

Q. What are the recommended methods for synthesizing (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine?

A multi-step synthesis approach is typically employed. Begin with halogenation of the isoquinoline core using chlorinating agents (e.g., POCl₃) to introduce the 6-chloro substituent. Fluorination at the 5-position may require electrophilic fluorination reagents (e.g., Selectfluor™). The methanamine group can be introduced via reductive amination or nucleophilic substitution of a halogenated intermediate using ammonia or protected amines. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (e.g., ethanol/water) is recommended to achieve >95% purity. Confirm intermediates using H NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions and absence of impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]).

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% by area-under-curve).

- Elemental Analysis : Validate empirical formula (e.g., CHClFN).

Cross-reference spectral data with computational predictions (e.g., ChemDraw) for consistency .

Q. What are the solubility characteristics of this compound in common solvents?

Solubility is critical for formulation and bioassays. Experimental data for structurally similar methanamines suggest:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Dimethyl sulfoxide | >50 | 25 |

| Methanol | 20–30 | 25 |

| Water | <1 | 25 |

| Ethyl acetate | 5–10 | 25 |

Use DMSO for stock solutions (store at -20°C). For aqueous assays, employ co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying catalytic conditions?

Employ Design of Experiments (DOE) to evaluate parameters:

- Catalysts : Test Pd/C, Ni catalysts for reductive steps; screen Lewis acids (e.g., ZnCl₂) for halogenation.

- Temperature : Optimize fluorination at 80–100°C to balance reactivity vs. decomposition.

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (non-polar) for coupling reactions.

Statistical analysis (e.g., ANOVA) can identify significant factors. Recent studies report 15–20% yield improvements using Pd/C (1 mol%) in ethanol at 60°C .

Q. What strategies resolve contradictions between observed and predicted biological activities of derivatives?

Contradictions may arise from assay variability or unaccounted structural factors. Mitigate by:

- Dose-Response Studies : Confirm activity across multiple concentrations (IC curves).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses.

- Meta-Analysis : Compare results across studies (e.g., cytotoxicity in MCF-7 vs. HepG2 cells).

For example, discrepancies in antifungal activity may stem from differences in fungal membrane permeability .

Q. How to design SAR studies evaluating halogen substitution impacts on biological efficacy?

Step 1 : Synthesize analogs with varying halogens (e.g., 6-Br, 5-Cl, 5-F). Step 2 : Test in standardized assays (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity). Step 3 : Corrogate data using computational tools (e.g., Hammett constants for electronic effects).

| Derivative | Antibacterial MIC (µg/mL) | Cytotoxicity (IC, µM) |

|---|---|---|

| 6-Cl,5-F (Parent) | 8.2 | 12.5 |

| 6-Br,5-Cl | 5.7 | 9.8 |

| 6-I,5-F | 15.4 | 22.3 |

Fluorine at the 5-position enhances membrane penetration, while bromine increases electrophilicity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.